![molecular formula C22H28O3 B7765150 Phanurane](/img/structure/B7765150.png)
Phanurane
Overview
Description
A synthetic pregnadiene compound with anti-aldosterone activity.
Scientific Research Applications
Phanurane in Hypertension Treatment : A study by Fromantin (1979) demonstrated that Phanurane, specifically canrenone, significantly reduces systolic and diastolic blood pressure in patients with mild essential hypertension. The clinical tolerance of canrenone was excellent, and it did not affect uric acid and triglyceride levels (Fromantin, 1979).
Phage Research and Biotechnology : Although not directly related to Phanurane, the study by Petty et al. (2007) discusses the significant impact of phage research on modern molecular biology and biotechnology, including the development of new nanotechnologies and strategies to combat antibiotic-resistant bacterial infections (Petty et al., 2007).
Phosphorescence Enhancement in Carbon Dots : Research by Li et al. (2018) explores enhancing phosphorescence emission in aqueous environments using carbon dots and cyanuric acid, which could be relevant in the context of bioimaging and ion detection (Li et al., 2018).
Polyhydroxyalkanoates Production by Halophiles : A study by Quillaguamán et al. (2010) discusses the potential of halophiles for the biotechnological production of polyhydroxyalkanoates (PHAs), which are biodegradable materials with plastic or elastomeric properties. This research could be indirectly related to Phanurane in terms of biotechnological applications (Quillaguamán et al., 2010).
Phage-Based Applications in Synthetic Biology : Lemire et al. (2018) review how bacteriophage research influences biotechnologies, including gene circuits, antibacterial agents, and directed evolution platforms. This area might indirectly relate to Phanurane if phage research intersects with its applications (Lemire et al., 2018).
PHA Based Bio- and Materials Industry : Chen (2009) discusses the applications of polyhydroxyalkanoates (PHA) in bioplastics, biomaterials, medicines, and biofuels. This study might have tangential relevance to Phanurane if there are intersections in biotechnological applications (Chen, 2009).
properties
IUPAC Name |
10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVLDDZCTMKXJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859562 | |
Record name | 10,13-Dimethyl-1,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phanurane | |
CAS RN |
976-71-6 | |
Record name | CANRENONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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